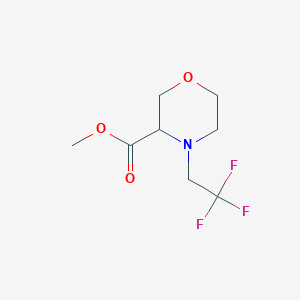

Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c1-14-7(13)6-4-15-3-2-12(6)5-8(9,10)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPTQGEFDBKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Trifluoroethyl Precursors

A convergent process reported in patent literature describes the use of reductive amination to introduce fluorinated alkyl groups onto morpholine rings. Although the patent focuses on related morpholine compounds with trifluoromethylphenyl substituents, the methodology is adaptable for trifluoroethyl substituents.

- Reductive amination of morpholine derivatives with trifluoroethyl-containing aldehydes or ketones.

- Use of reducing agents such as sodium triacetoxyborohydride, borane complexes, or sodium cyanoborohydride.

- Organic solvents like tetrahydrofuran or toluene.

- Mild reaction conditions avoiding high temperature cyclization.

This method allows efficient and selective installation of the trifluoroethyl group at the 4-position of the morpholine ring.

Metal-Free Trifluoroethylation via Decarboxylative Coupling

Recent advances in metal-free trifluoromethylation methods provide routes to trifluoroethylated aromatics and heteroaromatics, which can be adapted for morpholine derivatives.

- Use of phosphonium reagents such as (Me2N)3P+CF2CO2– for decarboxylative trifluoromethylation.

- One-pot procedures involving difluoroolefination followed by hydrofluorination to yield trifluoroethyl groups.

- Solvent systems optimized with toluene and DMA mixtures for improved yields.

- Reaction temperatures around 100 °C with reaction times varying between 3 to 30 hours.

- High functional group tolerance, allowing for late-stage trifluoroethylation.

This approach is advantageous for introducing trifluoroethyl groups without metal catalysts, reducing potential contamination and simplifying purification.

Amidation and Esterification via Boron-Based Reagents

Direct amidation and esterification methods using boron-based reagents such as tris(2,2,2-trifluoroethoxy)borate have been reported. These reagents facilitate the formation of amides and esters from carboxylic acids and amines/alcohols under mild conditions.

- Reaction of carboxylic acid precursors with morpholine derivatives in the presence of B(OCH2CF3)3.

- Solvent: acetonitrile.

- Temperature: 80–100 °C.

- Reaction time: 5–24 hours.

- Workup involving ion exchange resins and drying agents to isolate pure products.

This method is useful for installing the methyl carboxylate group at the 3-position of the morpholine ring after trifluoroethylation.

Morpholine Ring Construction and Functionalization

The morpholine ring can be constructed and functionalized through multistep sequences involving:

- Formation of α,β-unsaturated ketones.

- Diastereoselective epoxidation using manganese catalysts.

- Grignard reactions with isopropyl magnesium chloride or bromide.

- Subsequent epimerization and deprotection steps.

These steps allow precise control over stereochemistry and functional group placement, which is critical for synthesizing methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate with defined stereochemistry.

- Data Table: Summary of Key Preparation Methods

The reductive amination method offers a one-step introduction of the trifluoroethyl group, avoiding harsh conditions and multiple purification steps. Sodium triacetoxyborohydride is preferred for its selectivity and mildness.

Metal-free trifluoroethylation using phosphonium reagents is a recent innovation that avoids metal catalysts, which is beneficial for pharmaceutical applications. Optimization of solvent mixtures and reaction parameters is crucial for yield improvement.

Boron-based reagents enable direct amidation or esterification, streamlining the installation of the methyl carboxylate group. The procedure tolerates various functional groups and provides high purity products after simple workup.

Morpholine ring construction via epoxidation and Grignard chemistry allows for stereochemical control, which is important for biological activity. The use of manganese catalysts and selective oxidants enhances diastereoselectivity.

The preparation of this compound involves sophisticated synthetic strategies combining reductive amination, metal-free trifluoroethylation, boron-mediated esterification, and stereoselective ring construction. Each method offers distinct advantages in terms of selectivity, mildness, and functional group tolerance. The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis. The integration of these methods provides a robust toolkit for the efficient synthesis of this valuable fluorinated morpholine derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoroethyl group allows for enhanced reactivity in various chemical transformations, including oxidation and substitution reactions.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to modulate the activity of specific enzymes makes it valuable for investigating biochemical pathways and developing new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug candidate. The trifluoroethyl group contributes to improved binding affinity to biological targets, making it suitable for designing enzyme inhibitors and receptor modulators . Notably, the incorporation of trifluoromethyl groups has been linked to enhanced pharmacological properties in several FDA-approved drugs .

Case Study 1: Enzyme Inhibition

A study investigated the compound's effectiveness as an inhibitor of a specific enzyme involved in metabolic pathways. The results indicated that this compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been evaluated for its efficacy as a pesticide intermediate. Its unique properties allow for the development of novel agrochemicals with improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of the target’s activity, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate)

- Key Differences :

- Core Structure : Triflusulfuron methyl ester contains a triazine ring instead of a morpholine ring, with a sulfonylurea bridge linking to a benzoate group.

- Fluorinated Substituent : The trifluoroethoxy group (‑OCH₂CF₃) differs from the trifluoroethyl (‑CH₂CF₃) group in the target compound.

- Applications : Widely used as a herbicide, targeting acetolactate synthase (ALS) in plants .

- Physicochemical Properties: Higher molecular weight (C₁₅H₁₆F₃N₅O₅S vs. C₉H₁₂F₃NO₃ for the target compound) due to the triazine and sulfonylurea components. Increased polarity from the sulfonylurea group, affecting solubility and bioavailability.

Ethametsulfuron Methyl Ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Key Differences: Substituents: Ethoxy and methylamino groups on the triazine core, contrasting with the trifluoroethyl-morpholine structure.

- Applications: Another ALS-inhibiting herbicide, with selectivity for broadleaf weeds .

Pharmaceutical Analogs

Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one)

- Key Differences :

- Complexity : Aprepitant derivatives feature a morpholine ring fused with a triazole moiety and additional aromatic fluorinated groups.

- Substituents : Bis(trifluoromethyl)phenyl and fluorophenyl groups enhance receptor binding affinity, unlike the simpler trifluoroethyl group in the target compound.

- Applications : Used as neurokinin-1 (NK₁) receptor antagonists for chemotherapy-induced nausea .

Methyl 2-[(4-Fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate

Research Findings and Trends

- Trifluoroethyl vs.

- Morpholine vs. Triazine : Morpholine rings (as in the target compound) are less electron-deficient than triazine rings (in sulfonylureas), altering reactivity in nucleophilic substitutions .

- Synthetic Challenges : Introducing the trifluoroethyl group requires specialized reagents (e.g., 2,2,2-trifluoroethyl iodide), whereas trifluoromethylation often employs Umemoto’s reagents or CF₃Cu .

Biological Activity

Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate (MTM) is a compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of MTM, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MTM is characterized by the presence of a trifluoroethyl group attached to a morpholine ring. Its molecular formula is C₈H₁₂F₃NO₃, which contributes to its distinctive chemical behavior. The trifluoroethyl substituent enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of MTM primarily involves its interaction with specific enzymes or receptors. The trifluoroethyl group facilitates strong hydrogen bonding and hydrophobic interactions with target molecules. This interaction can lead to:

- Enzyme Inhibition : MTM has been investigated for its ability to inhibit various enzymes, potentially altering metabolic pathways.

- Protein-Ligand Interactions : The compound's binding affinity can modulate protein functions, impacting cellular signaling pathways.

1. Enzyme Inhibition Studies

Research has shown that MTM can act as an inhibitor for certain enzymes critical in metabolic processes. For example, studies indicate that compounds with similar structures demonstrate significant inhibitory effects on kinases involved in cancer progression . The specific IC50 values for these interactions need further investigation to establish MTM's efficacy.

2. Therapeutic Potential

MTM's potential therapeutic applications span several fields:

- Cancer Treatment : Preliminary studies suggest that MTM could be developed as an anticancer agent due to its ability to inhibit key enzymes involved in tumor growth .

- Neuropharmacology : Given the structural similarities to known neuroactive compounds, MTM may also be explored for its effects on neurological pathways .

Table 1: Summary of Biological Activities of MTM

Case Study: Enzyme Inhibition in Cancer Models

A study focused on the interaction of MTM with the menin-Mixed Lineage Leukemia (MLL) complex demonstrated that modifications to similar morpholine derivatives could enhance their inhibitory activity against cancer cell lines. This suggests that MTM might be optimized for improved efficacy in clinical settings .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, and how can reaction conditions be optimized?

Methodology :

- Step 1 : Start with a morpholine backbone and introduce the trifluoroethyl group via nucleophilic substitution. Use anhydrous solvents (e.g., THF or DMF) and a base like K₂CO₃ to deprotonate intermediates .

- Step 2 : Esterification of the carboxylate group can be achieved using methyl iodide in the presence of a mild base (e.g., NaH) under inert atmosphere .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (e.g., 50–80°C) and stoichiometry (1.2–1.5 equivalents of trifluoroethylating agent) to minimize side products like N-alkylation byproducts .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodology :

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. For example, analogous morpholine derivatives were analyzed using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software .

- Spectroscopic analysis : Combine , , and NMR to verify substituent positions. The trifluoroethyl group typically shows a triplet in NMR at δ −60 to −70 ppm .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~268.1) and fragmentation patterns .

Q. What are the key physicochemical properties to characterize for this compound?

Methodology :

- Solubility : Determine in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric methods. Morpholine derivatives often exhibit moderate solubility in polar aprotic solvents .

- Thermal stability : Perform DSC/TGA to identify melting points (expected range: 50–80°C based on similar trifluoroethylated morpholines) and decomposition thresholds .

- LogP : Measure via shake-flask method or HPLC retention time to estimate lipophilicity, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

Methodology :

- Modify substituents : Synthesize analogs with varying fluorinated groups (e.g., difluoroethyl or pentafluoropropyl) and compare bioactivity. For example, MK0974 (a related trifluoroethyl morpholine) showed enhanced CGRP receptor antagonism with specific substitutions .

- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs or ion channels) using radioligand displacement assays. IC₅₀ values can be determined via dose-response curves .

Q. What analytical strategies resolve contradictions in reported metabolic pathways for trifluoroethyl-containing morpholines?

Methodology :

- Metabolite identification : Use HPLC-MS/MS with stable isotope labeling (e.g., -methyl groups) to trace metabolic products. For example, oxidative dealkylation of the trifluoroethyl group may produce trifluoroacetic acid .

- Cross-species comparison : Compare hepatic microsome data (human vs. rodent) to identify species-specific metabolism. Adjust in vitro models to reflect human CYP450 isoforms .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

Methodology :

- Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers. Validate purity via optical rotation ([α]D) measurements .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve >90% ee, as demonstrated for related morpholine derivatives .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors to correlate structural features with activity .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC at 25°C and 40°C .

- Lyophilization : Assess stability in lyophilized vs. solution states. Use Karl Fischer titration to ensure residual moisture <1% in solid forms .

Q. What strategies mitigate toxicity risks associated with trifluoroethyl metabolites?

Methodology :

Q. How can selective functionalization of the morpholine ring be achieved without disrupting the trifluoroethyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.